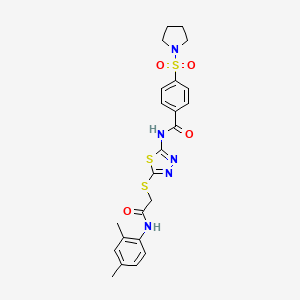

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

The compound N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (hereafter referred to as the target compound) features a 1,3,4-thiadiazole core substituted with a thioether-linked 2,4-dimethylphenylamide group and a benzamide moiety bearing a pyrrolidine sulfonyl substituent. Its structure integrates key pharmacophoric elements: the thiadiazole ring (known for heterocyclic bioactivity), sulfonamide groups (enhancing solubility and target binding), and aryl amides (contributing to π-π interactions). This article compares its structural and functional attributes with analogous compounds, focusing on synthetic routes, spectral properties, and biological activities.

Properties

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4S3/c1-15-5-10-19(16(2)13-15)24-20(29)14-33-23-27-26-22(34-23)25-21(30)17-6-8-18(9-7-17)35(31,32)28-11-3-4-12-28/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,29)(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEONWNLJEFDHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 422.57 g/mol. The structure includes several functional groups such as:

- Thiadiazole ring : Known for its diverse biological activities.

- Benzamide moiety : Enhances interaction with biological targets.

- Pyrrolidine sulfonamide : Potentially increases solubility and bioavailability.

The proposed mechanism of action for this compound involves multiple biochemical pathways:

- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, which are critical in regulating cell growth and metabolism .

- Cellular Membrane Penetration : The mesoionic nature of the thiadiazole ring allows the compound to cross cellular membranes effectively, facilitating interactions with intracellular targets .

- Anticancer Activity : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit proliferation.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

- Anticancer Properties : Thiadiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .

- Antimicrobial Activity : The compound may possess antibacterial and antifungal properties. Thiadiazole derivatives have been reported to show activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that similar thiadiazole compounds exhibit IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

- Antimicrobial Screening : A series of 1,3,4-thiadiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .

Scientific Research Applications

Biological Activities

Anticancer Properties :

Research indicates that compounds with thiadiazole structures exhibit notable anticancer activity. For instance, derivatives similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have shown effectiveness against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis |

| A549 (Lung) | 2.41 | Inhibition of EGFR/HER-2 kinase activity |

| H1975 (Lung) | 1.50 | Targeting dual pathways |

These findings suggest that the compound may induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Antimicrobial Activity :

The compound has also been evaluated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent:

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32.6 | Higher than itraconazole (47.5 µg/mL) |

| Escherichia coli | 40.0 | Comparable to standard antibiotics |

| Aspergillus niger | 25.0 | Effective against fungal strains |

This suggests that the compound could serve as a promising candidate for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives similar to this compound:

Anticancer Studies : A series of novel thiadiazole derivatives were synthesized and tested against human cancer cell lines. Results indicated enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy : Research on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Thiadiazole Derivatives with Piperidine Substituents

A closely related series, N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., compounds 7a–7l ), shares the thiadiazole-thioether backbone but replaces the pyrrolidine sulfonyl group with a piperidine-ethylthio moiety . Synthesis involves multi-step alkylation and cyclization (Figure 3 in ), contrasting with the target compound’s sulfonylation steps.

1,2,4-Triazole-Thione Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9 ) exhibit a triazole core instead of thiadiazole but retain sulfonylphenyl and fluorophenyl groups. Their synthesis involves cyclization of hydrazinecarbothioamides under basic conditions, with tautomerism confirmed via IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR .

Thiazolidinone Derivatives

4-Thiazolidinones (e.g., compound 10) replace the thiadiazole ring with a thiazolidinone core but incorporate similar benzamide and arylidene substituents. Synthesized via Knoevenagel condensation, these compounds show enhanced anticancer activity (IC₅₀ = 18.59 µM) linked to hydroxybenzylidene and methoxyphenyl groups .

Physicochemical and Spectral Properties

Table 1: Key Spectral and Structural Comparisons

Q & A

Q. Q1. What are the standard protocols for synthesizing this compound, and what critical reaction parameters must be controlled?

Designation: Basic Answer: The synthesis involves multi-step reactions, including thioether bond formation, heterocyclic ring closure (1,3,4-thiadiazole), and sulfonylation. Key steps include:

- Thioether formation : Reaction of 2-((2,4-dimethylphenyl)amino)-2-oxoethyl thiol with a halogenated thiadiazole intermediate under inert conditions (e.g., N₂ atmosphere) to avoid oxidation .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to stabilize intermediates and enhance reaction rates .

- Temperature control : Critical for oxadiazole/thiadiazole ring closure (90–110°C) and sulfonylation (room temperature to 40°C) to prevent side reactions .

- Post-synthesis purification : Column chromatography or recrystallization (e.g., DMSO/water mixtures) to achieve >95% purity, verified via HPLC and NMR .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yields when encountering contradictory data in sulfonylation or thiadiazole ring formation?

Designation: Advanced Answer: Contradictions in yield data often arise from competing pathways (e.g., over-sulfonylation or incomplete ring closure). Mitigation strategies include:

- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature, stoichiometry, and solvent polarity. For example, optimize sulfonylation by adjusting pyrrolidine sulfonyl chloride equivalents (1.2–1.5 eq.) and reaction time (2–4 hr) .

- In situ monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and halt reactions at optimal conversion points .

- Additive screening : Catalytic agents like DMAP (4-dimethylaminopyridine) can accelerate sulfonylation, reducing side-product formation .

Basic Biological Activity

Q. Q3. What biological activities are associated with this compound’s structural motifs, and which assays are recommended for initial screening?

Designation: Basic Answer: Key motifs and associated activities:

- Thiadiazole core : Anticancer (topoisomerase inhibition) and antimicrobial (disruption of bacterial cell membranes) .

- Pyrrolidine sulfonyl group : Enhances blood-brain barrier penetration and kinase inhibition .

- Benzamide moiety : Anti-inflammatory (COX-2 targeting) .

Recommended assays : - MTT assay for cytotoxicity (cancer cell lines: HeLa, MCF-7) .

- Agar diffusion for antimicrobial activity (Gram-positive: S. aureus; Gram-negative: E. coli) .

- ELISA for COX-2 inhibition .

Advanced Biological Data Analysis

Q. Q4. How can researchers resolve discrepancies in reported IC₅₀ values across studies (e.g., anticancer activity)?

Designation: Advanced Answer: Discrepancies often stem from assay conditions or cellular context. Solutions include:

- Standardized protocols : Adopt CLSI guidelines for cell viability assays (e.g., fixed incubation time, serum concentration) .

- Mechanistic deconvolution : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., topoisomerase IIα vs. β isoforms) .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., logP-adjusted IC₅₀) to account for solubility differences .

Structural Characterization

Q. Q5. What advanced techniques are required to resolve ambiguities in the compound’s 3D conformation?

Designation: Advanced Answer:

- X-ray crystallography : Resolve crystal packing effects and confirm intramolecular hydrogen bonds (e.g., between thiadiazole S and benzamide NH) .

- Dynamic NMR : Analyze rotational barriers of the pyrrolidine sulfonyl group in solution (DMSO-d₆ at 298–323 K) .

- DFT calculations : Compare experimental (IR, Raman) and simulated spectra to validate ground-state geometry .

Comparative Pharmacological Profiling

Q. Q6. How does this compound compare structurally and functionally to analogs like N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide?

Designation: Basic Answer:

| Feature | Target Compound | Analog (N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)...) |

|---|---|---|

| Core structure | 1,3,4-Thiadiazole | 1,3-Thiazole |

| Sulfonyl group | Pyrrolidine sulfonyl (enhanced solubility) | Methoxy groups (lower logP) |

| Reported activity | Anticancer, antimicrobial | Antifungal, anti-inflammatory |

| Key assay differences | Topoisomerase inhibition assays | COX-2 inhibition assays |

Mechanistic Contradictions

Q. Q7. How can researchers address conflicting hypotheses about the compound’s mechanism of action (e.g., kinase vs. protease inhibition)?

Designation: Advanced Answer:

- Kinase profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to test inhibition of >100 kinases .

- Protease assays : Perform FRET-based assays with fluorogenic substrates (e.g., caspase-3/7 for apoptosis studies) .

- Thermodynamic analysis : Measure binding affinities (ITC, SPR) to distinguish competitive vs. allosteric inhibition .

Stability and Degradation

Q. Q8. What methodologies identify degradation products under physiological conditions?

Designation: Advanced Answer:

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then analyze via LC-MS/MS .

- Metabolite identification : Use hepatocyte microsomes (human/rat) with NADPH cofactors to simulate Phase I/II metabolism .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor via XRD for polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.